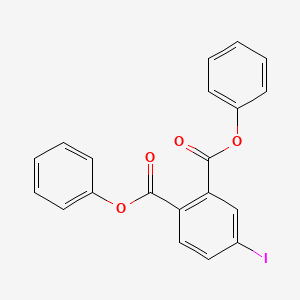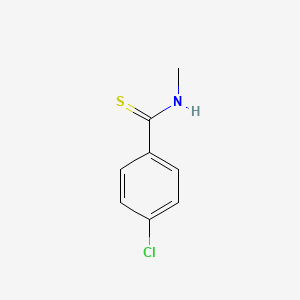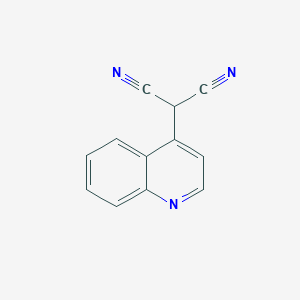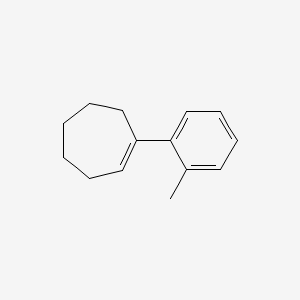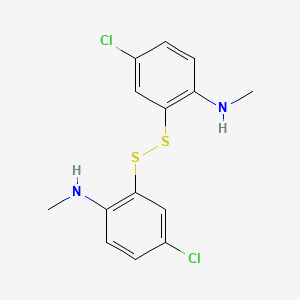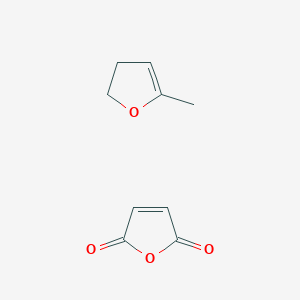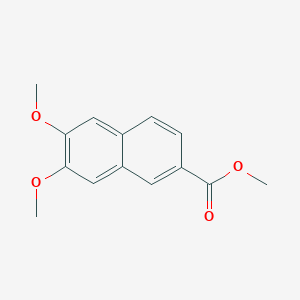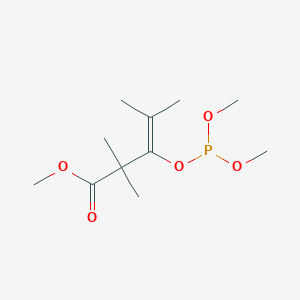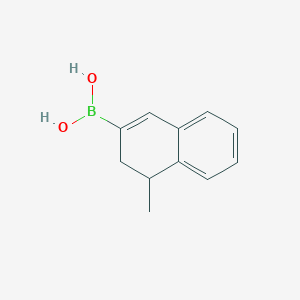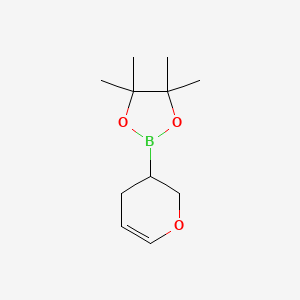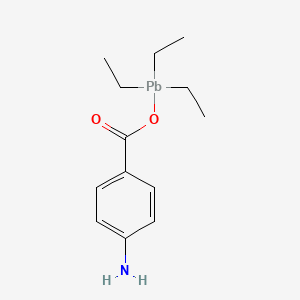
Plumbane, (p-aminobenzoyloxy)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, (p-aminobenzoyloxy)triethyl-, also known as triethylplumbyl 4-aminobenzoate, is a chemical compound with the molecular formula C13H21NO2Pb and a molecular weight of 430.511 g/mol . This compound is characterized by the presence of a lead (Pb) atom bonded to three ethyl groups and a p-aminobenzoyloxy group. It is known for its applications in various fields, including chemistry and pharmacology.
Métodos De Preparación
The synthesis of Plumbane, (p-aminobenzoyloxy)triethyl-, involves several steps. One common method includes the reaction of triethylplumbane with p-aminobenzoic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Plumbane, (p-aminobenzoyloxy)triethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert the compound into its corresponding lead hydrides.
Substitution: The ethyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Plumbane, (p-aminobenzoyloxy)triethyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Plumbane, (p-aminobenzoyloxy)triethyl-, involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s lead atom plays a crucial role in its biological effects .
Comparación Con Compuestos Similares
Plumbane, (p-aminobenzoyloxy)triethyl-, can be compared with other similar compounds, such as:
Plumbane (PbH4): A simpler lead hydride with different chemical properties and applications.
Tetraethyllead (Pb(C2H5)4): Another lead-containing compound used as an anti-knock agent in gasoline.
The uniqueness of Plumbane, (p-aminobenzoyloxy)triethyl-, lies in its specific structure, which combines the properties of lead with the functional groups of p-aminobenzoic acid, making it suitable for a wide range of applications.
Propiedades
Número CAS |
73928-17-3 |
|---|---|
Fórmula molecular |
C13H21NO2Pb |
Peso molecular |
430 g/mol |
Nombre IUPAC |
triethylplumbyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C2H5.Pb/c8-6-3-1-5(2-4-6)7(9)10;3*1-2;/h1-4H,8H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
BTCMXVFURPBSJY-UHFFFAOYSA-M |
SMILES canónico |
CC[Pb](CC)(CC)OC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
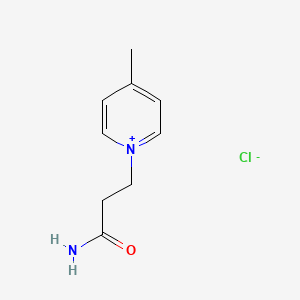
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
